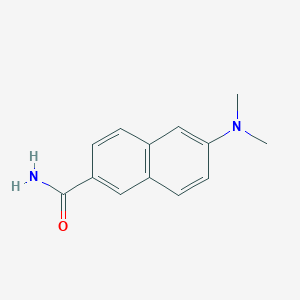![molecular formula C12H12N2O B13124308 2,4-Dimethyl[3,4'-bipyridin]-6(1H)-one CAS No. 92173-92-7](/img/structure/B13124308.png)
2,4-Dimethyl[3,4'-bipyridin]-6(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-[3,4’-bipyridin]-6(1H)-one is a heterocyclic compound that belongs to the bipyridine family. This compound is characterized by the presence of two methyl groups at the 2 and 4 positions and a ketone group at the 6 position of the bipyridine ring. It is widely used in various fields of scientific research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-[3,4’-bipyridin]-6(1H)-one typically involves the use of Grignard reagents and copper catalysts. One common method involves the reaction of 2,4-dimethylpyridine with a Grignard reagent in the presence of a copper catalyst under an inert atmosphere. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at a controlled temperature. After the reaction, the mixture is quenched with a saturated ammonium chloride solution, and the product is extracted using ethyl acetate .
Industrial Production Methods
Industrial production of 2,4-Dimethyl-[3,4’-bipyridin]-6(1H)-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2,4-Dimethyl-[3,4’-bipyridin]-6(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2,4-Dimethyl-[3,4’-bipyridin]-6(1H)-one is used in various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Potential use in drug development and as a pharmacological tool.
Industry: Used in the synthesis of dyes, pigments, and other organic compounds.
作用機序
The mechanism of action of 2,4-Dimethyl-[3,4’-bipyridin]-6(1H)-one involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic processes, including redox reactions and electron transfer. The compound’s molecular targets include enzymes and proteins that contain metal cofactors .
類似化合物との比較
Similar Compounds
- 4,4’-Dimethyl-2,2’-bipyridine
- 5,5’-Dimethyl-2,2’-bipyridine
- 4,4’-Dimethoxy-2,2’-bipyridine
Uniqueness
2,4-Dimethyl-[3,4’-bipyridin]-6(1H)-one is unique due to the presence of the ketone group at the 6 position, which imparts distinct chemical reactivity and coordination properties compared to other bipyridine derivatives .
特性
CAS番号 |
92173-92-7 |
|---|---|
分子式 |
C12H12N2O |
分子量 |
200.24 g/mol |
IUPAC名 |
4,6-dimethyl-5-pyridin-4-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C12H12N2O/c1-8-7-11(15)14-9(2)12(8)10-3-5-13-6-4-10/h3-7H,1-2H3,(H,14,15) |
InChIキー |
RRYLVVAIAHQKMH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NC(=C1C2=CC=NC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


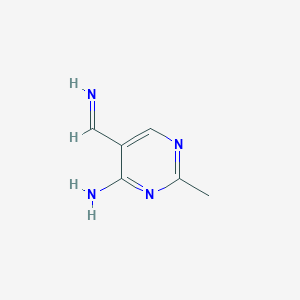
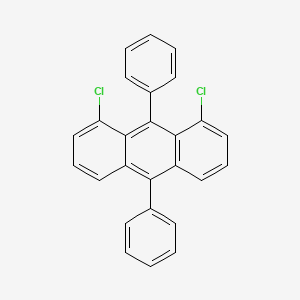
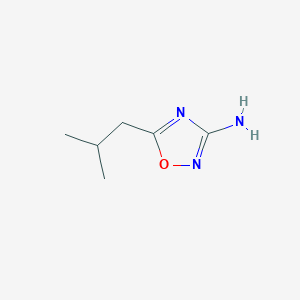
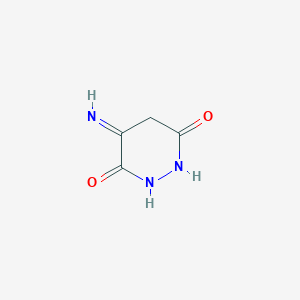



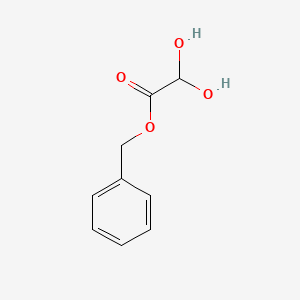
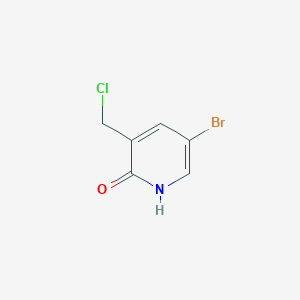
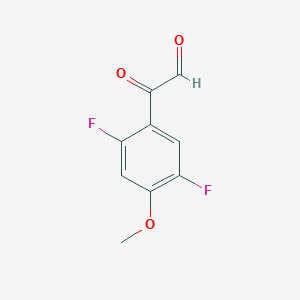
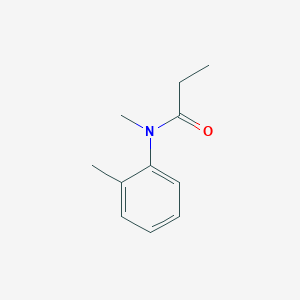
![8-tert-butyl3-ethyl6,7-dihydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylate](/img/structure/B13124300.png)
